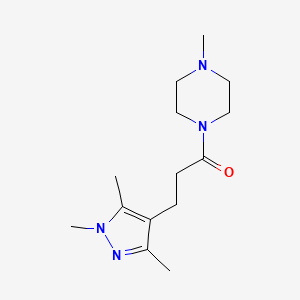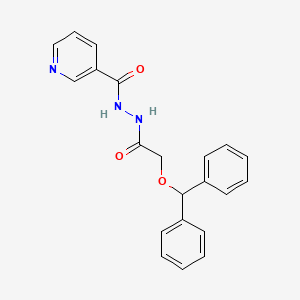
2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been widely used in scientific research. TSPO is a mitochondrial membrane protein that plays a crucial role in multiple biological processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been synthesized using various methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide has been used in various scientific research applications, including the imaging of TSPO in vivo using positron emission tomography (PET) and single-photon emission computed tomography (SPECT), as well as the study of the role of TSPO in neuroinflammation, neurodegeneration, and cancer. 2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide has also been used to investigate the effects of TSPO ligands on mitochondrial function, oxidative stress, and apoptosis.
Mecanismo De Acción
2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide binds selectively to TSPO with high affinity, leading to the activation of multiple signaling pathways, including the regulation of calcium homeostasis, the modulation of mitochondrial function, and the regulation of inflammatory responses. TSPO is highly expressed in activated microglia and astrocytes, and its upregulation is associated with neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide has been shown to modulate various biochemical and physiological effects, including the regulation of mitochondrial function, the modulation of oxidative stress, and the regulation of inflammatory responses. 2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide has also been shown to have anti-inflammatory and neuroprotective effects in various animal models of neuroinflammation and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide in lab experiments include its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations include its limited solubility, its short half-life in vivo, and the need for specialized equipment and expertise for imaging studies.
Direcciones Futuras
For the research of 2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide include the development of new synthetic methods to improve the yield and purity of the compound, the investigation of the effects of TSPO ligands on mitochondrial function and oxidative stress, and the development of new imaging techniques to improve the sensitivity and specificity of TSPO imaging in vivo. 2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide may also have potential therapeutic applications for the treatment of neuroinflammatory and neurodegenerative diseases.
Métodos De Síntesis
2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide can be synthesized using different methods, including the reaction of 3,5-dimethylpiperidine with propargyl bromide followed by reaction with N-acetyl-2-bromoacetamide, or by the reaction of 3,5-dimethylpiperidine with propargylamine followed by reaction with N-acetyl-2-bromoacetamide. The product is purified by column chromatography, and the purity is confirmed by NMR and mass spectrometry.
Propiedades
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-4-5-13-12(15)9-14-7-10(2)6-11(3)8-14/h1,10-11H,5-9H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNMOGVWAIKIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)NCC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7506669.png)

![1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol](/img/structure/B7506682.png)
![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)



![3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B7506730.png)
![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506732.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7506746.png)
![2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506755.png)
![2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506774.png)
![2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7506786.png)